L-156,903 and the Neurotensin Receptor: A Technical Guide to Binding Affinity
L-156,903 and the Neurotensin Receptor: A Technical Guide to Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of non-peptide antagonists for the neurotensin receptor 1 (NTS1), with a focus on the well-characterized compounds SR 48692 and SR 142948A as exemplary models in the absence of publicly available binding data for L-156,903. Neurotensin, a tridecapeptide, plays a crucial role in a variety of physiological processes within the central nervous and gastrointestinal systems, making its receptors significant targets for therapeutic intervention.
Quantitative Binding Affinity Data
The following tables summarize the binding affinities of the selective NTS1 receptor antagonists SR 48692 and SR 142948A, expressed as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). These values have been determined through competitive radioligand binding assays.
| Compound | Receptor/Tissue | Radioligand | Ki (nM) | Reference |
| SR 48692 | NTS1 | [125I]-Neurotensin | 2.6 ± 0.52 | [1] |
| SR 48692 | 10-day-old mouse brains | [3H] or [125I]neurotensin | 3.9 | [2] |
| SR 48692 | HT-29 cells | [3H] or [125I]neurotensin | 8.6 | [2] |
| Neurotensin | Rat NT receptor (transfected LTK- cells) | [3H]SR 48692 | 0.22 (high affinity), 57 (low affinity) | [3] |
| Compound | Receptor/Tissue | Radioligand | IC50 (nM) | Reference |
| SR 48692 | HT29 cell membranes | [125I]-Neurotensin | 15.3 | |
| SR 48692 | N1E115 cell membranes | [125I]-Neurotensin | 20.4 | |
| SR 48692 | Guinea pig brain | 125I-labeled neurotensin | 0.99 ± 0.14 | [4] |
| SR 48692 | Rat mesencephalic cells | 125I-labeled neurotensin | 4.0 ± 0.4 | [4] |
| SR 48692 | COS-7 cells (transfected rat brain receptor) | 125I-labeled neurotensin | 7.6 ± 0.6 | [4] |
| SR 48692 | Newborn mouse brain | 125I-labeled neurotensin | 13.7 ± 0.3 | [4] |
| SR 48692 | Newborn human brain | 125I-labeled neurotensin | 17.8 ± 0.9 | [4] |
| SR 48692 | Adult human brain | 125I-labeled neurotensin | 8.7 ± 0.7 | [4] |
| SR 48692 | HT-29 cells | 125I-labeled neurotensin | 30.3 ± 1.5 | [4] |
| SR 142948A | h-NTR1-CHO cells | [125I-Tyr3]NT | 1.19 | [5] |
| SR 142948A | HT-29 cells | [125I-Tyr3]NT | 0.32 | [5] |
| SR 142948A | Adult rat brain | [125I-Tyr3]NT | 3.96 | [5] |
| SR 142948A | Human umbilical vein endothelial cells | [125I]-neurotensin | 0.24 ± 0.01 | [6] |
| SR 142948A | HT 29 cells (inositol monophosphate formation) | 3.9 | [7] |
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity for neurotensin receptor antagonists is predominantly achieved through competitive radioligand binding assays. The following protocol provides a generalized methodology based on cited literature.
Objective: To determine the affinity (Ki) of a test compound (e.g., L-156,903, SR 48692) for the neurotensin receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Biological Material: Cell membranes from cell lines expressing the neurotensin receptor (e.g., HT-29, CHO, N1E115) or brain tissue homogenates.
-
Radioligand: A high-affinity radiolabeled neurotensin receptor ligand, such as [125I]-Neurotensin or [3H]SR 48692.
-
Test Compound: Unlabeled antagonist (e.g., L-156,903, SR 48692) at various concentrations.
-
Non-specific Binding Control: A high concentration of unlabeled neurotensin to determine non-specific binding.
-
Assay Buffer: Typically a Tris-HCl buffer containing divalent cations (e.g., MgCl2) and protease inhibitors.
-
Filtration Apparatus: A vacuum filtration manifold with glass fiber filters (e.g., GF/C).
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Cells or tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard assay (e.g., BCA).
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains:
-
A fixed amount of membrane preparation.
-
A fixed concentration of the radioligand.
-
Varying concentrations of the test compound or the non-specific binding control.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Termination and Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through). The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity in the absence of any competitor.
-
Non-specific Binding: Radioactivity in the presence of a high concentration of unlabeled neurotensin.
-
Specific Binding: Calculated by subtracting non-specific binding from total binding.
-
The specific binding data is then plotted against the logarithm of the test compound concentration to generate a competition curve.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Neurotensin Receptor Signaling Pathway
The neurotensin receptor 1 (NTS1) is a G protein-coupled receptor (GPCR). Upon binding of an agonist like neurotensin, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. NTS1 primarily couples to Gq/11 proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to a variety of downstream cellular responses. An antagonist like L-156,903 or SR 48692 would bind to the NTS1 receptor and prevent the initiation of this signaling cascade by blocking the binding of neurotensin.
References
- 1. Regulation of the neurotensin NT1 receptor in the developing rat brain following chronic treatment with the antagonist SR 48692 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of the nonpeptide neurotensin antagonist, SR 48692, on the pharmacological effects of neurotensin agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]SR 48692, the first nonpeptide neurotensin antagonist radioligand: characterization of binding properties and evidence for distinct agonist and antagonist binding domains on the rat neurotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
